1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene
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Overview
Description
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a butoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dichlorobenzene and 2-methoxyphenol.
Formation of Intermediate: 2-methoxyphenol is reacted with 1,4-dibromobutane in the presence of a base to form 4-(2-methoxyphenoxy)butane.
Final Coupling: The intermediate 4-(2-methoxyphenoxy)butane is then reacted with 1,2-dichlorobenzene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing chlorine.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated compounds or reduced aromatic rings.
Scientific Research Applications
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2-dichloro-3-methoxybenzene: Similar structure but lacks the butoxy group.
1,2-dichloro-4-nitrobenzene: Contains a nitro group instead of the methoxy and butoxy groups.
2,3-dichloroanisole: Similar structure but with different substituents.
Uniqueness
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to the presence of both methoxy and butoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-14-8-2-3-9-15(14)21-11-4-5-12-22-16-10-6-7-13(18)17(16)19/h2-3,6-10H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTQMLIGJOGTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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